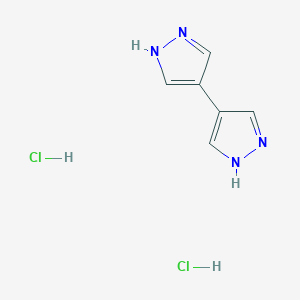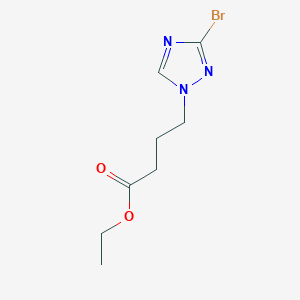
1H,1'H-4,4'-Bipyrazol-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1’H-4,4’-bipyrazoledihydrochloride is an organic compound with the molecular formula C6H8Cl2N4. It is a derivative of bipyrazole, characterized by the presence of two pyrazole rings connected at the 4-position and stabilized by two hydrochloride groups . This compound is known for its high thermal and chemical stability, making it a valuable intermediate in various chemical syntheses .
Wissenschaftliche Forschungsanwendungen
1H,1’H-4,4’-bipyrazoledihydrochloride has a wide range of applications in scientific research:
Vorbereitungsmethoden
The synthesis of 1H,1’H-4,4’-bipyrazoledihydrochloride typically involves the reaction of pyrazole with other chemical reagents under controlled conditions. One common method includes the nitration of 1H,1’H-4,4’-bipyrazole followed by reduction and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt . Industrial production methods often involve large-scale nitration and reduction processes, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
1H,1’H-4,4’-bipyrazoledihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, converting nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the pyrazole rings.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are often nitro or amino derivatives of the original compound .
Wirkmechanismus
The mechanism of action of 1H,1’H-4,4’-bipyrazoledihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
1H,1’H-4,4’-bipyrazoledihydrochloride can be compared with other similar compounds, such as:
4,4’-Bi-1H-pyrazole: This compound has a similar structure but lacks the hydrochloride groups, resulting in different chemical properties and reactivity.
4-Amino-1H-pyrazole: This derivative has an amino group instead of the hydrochloride groups, leading to different applications and reactivity patterns.
The uniqueness of 1H,1’H-4,4’-bipyrazoledihydrochloride lies in its high stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
4-(1H-pyrazol-4-yl)-1H-pyrazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.2ClH/c1-5(2-8-7-1)6-3-9-10-4-6;;/h1-4H,(H,7,8)(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWWDDAWFGHHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C2=CNN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(furan-2-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2522324.png)




![N,N-dimethyl-3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]aniline](/img/structure/B2522333.png)

![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2522339.png)


